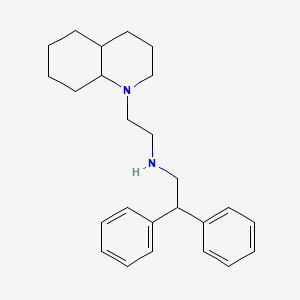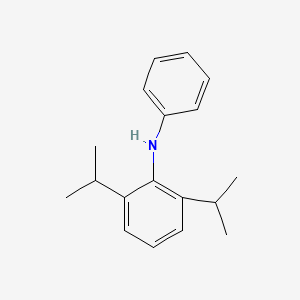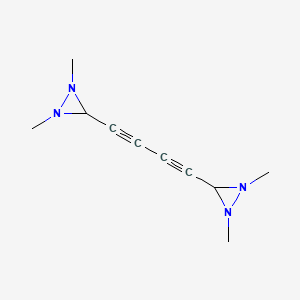
3,3'-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) is a unique organic compound characterized by its two diaziridine rings connected by a buta-1,3-diyne linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) typically involves the following steps:
Formation of the Buta-1,3-diyne Linker: This can be achieved through a Glaser coupling reaction, where two terminal alkynes are coupled in the presence of a copper(I) catalyst and an oxidant.
Introduction of Diaziridine Rings: The diaziridine rings can be introduced through a cyclization reaction involving appropriate precursors such as aziridines and a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The diaziridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which 3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The diaziridine rings can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. The buta-1,3-diyne linker provides rigidity and spatial orientation, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with aniline groups instead of diaziridine rings.
3,3’-(Buta-1,3-diyne-1,4-diyl)dipyridine: Contains pyridine rings instead of diaziridine rings.
Uniqueness
3,3’-(Buta-1,3-diyne-1,4-diyl)bis(1,2-dimethyldiaziridine) is unique due to its combination of diaziridine rings and a buta-1,3-diyne linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
400602-42-8 |
|---|---|
Fórmula molecular |
C10H14N4 |
Peso molecular |
190.25 g/mol |
Nombre IUPAC |
3-[4-(1,2-dimethyldiaziridin-3-yl)buta-1,3-diynyl]-1,2-dimethyldiaziridine |
InChI |
InChI=1S/C10H14N4/c1-11-9(12(11)2)7-5-6-8-10-13(3)14(10)4/h9-10H,1-4H3 |
Clave InChI |
KKYGVNJOMLUNTL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(N1C)C#CC#CC2N(N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


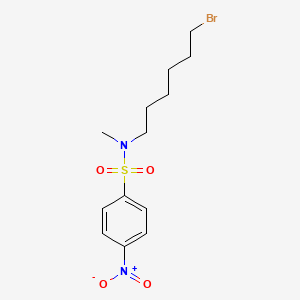
![4-(4-Fluorophenyl)-2-methyl-6-[4-(piperidin-1-YL)butoxy]pyrimidine](/img/structure/B14233466.png)

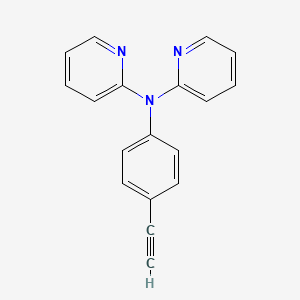
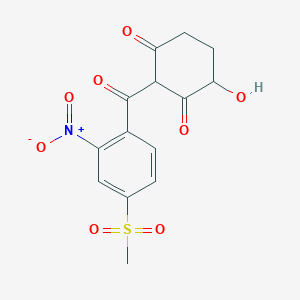
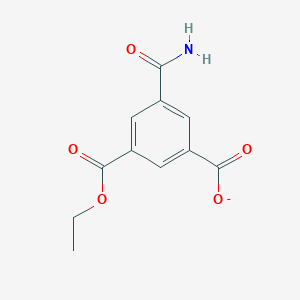
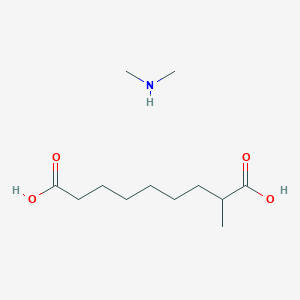
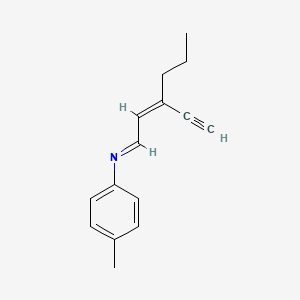
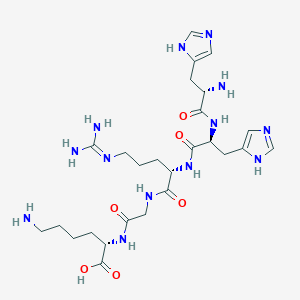

![2-[2-(1H-Imidazol-2-yl)phenyl]-6-(pyrrolidin-1-yl)-1H-benzimidazole](/img/structure/B14233507.png)
![1,3,5-Tris{2-[(prop-2-yn-1-yl)oxy]ethyl}-1,3,5-triazinane](/img/structure/B14233520.png)
